molecular formula C9H9ClO B8706857 4-Chloroisochroman

4-Chloroisochroman

Cat. No.: B8706857
M. Wt: 168.62 g/mol
InChI Key: ACZZFUWOVQYFIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloroisochroman (chemical formula: C₉H₉ClO) is a bicyclic heterocyclic compound featuring a fused benzene ring and an oxygen-containing pyran ring (isochroman backbone), with a chlorine substituent at the 4-position. Its structure distinguishes it from chroman derivatives, where the oxygen atom is positioned differently in the fused ring system. The chlorine substitution enhances its electronic and steric properties, making it a valuable intermediate in pharmaceuticals, agrochemicals, and materials science.

Properties

Molecular Formula

C9H9ClO

Molecular Weight

168.62 g/mol

IUPAC Name

4-chloro-3,4-dihydro-1H-isochromene

InChI

InChI=1S/C9H9ClO/c10-9-6-11-5-7-3-1-2-4-8(7)9/h1-4,9H,5-6H2

InChI Key

ACZZFUWOVQYFIC-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=CC=CC=C2CO1)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Differences

The following table highlights key structural distinctions between 4-Chloroisochroman and related chlorinated heterocycles:

Compound Molecular Formula Backbone Structure Substituent Position Functional Groups Key Applications
4-Chloroisochroman C₉H₉ClO Isochroman 4-Cl Ether, aromatic Pharmaceutical synthesis
6-Chlorochroman-4-amine hydrochloride () C₉H₁₁Cl₂NO Chroman 6-Cl, 4-NH₂ Amine, ether Drug intermediates
5-Chlorochroman-4-ol () C₉H₉ClO₂ Chroman 5-Cl, 4-OH Hydroxyl, ether Material science
4-Chloroisoquinoline-1-carbonitrile () C₁₀H₅ClN₂ Isoquinoline 4-Cl, 1-CN Nitrile, aromatic Anticancer research

Key Observations :

  • Backbone: Isochroman (oxygen in fused ring) vs. chroman (oxygen in non-fused position) vs. isoquinoline (nitrogen-containing heterocycle).
  • Substituents : Chlorine at position 4 in isochroman vs. position 5 or 6 in chroman derivatives. Functional groups (amine, hydroxyl, nitrile) further modulate reactivity [4], [15], [16].

Physicochemical Properties

  • Chroman-4-one derivatives (): Compounds like C₂₄H₁₇ClO₄ (6-chloro-substituted chroman-4-one) exhibit characteristic IR peaks at 1700–1750 cm⁻¹ (C=O stretch) and ¹H NMR signals for aromatic protons (δ 6.8–7.5 ppm). In contrast, 4-Chloroisochroman lacks a ketone group, shifting its IR and NMR profiles [1].
  • 6-Chlorochroman-4-amine hydrochloride (): Features NH₂ and Cl groups, with ¹H NMR showing deshielded protons near the amine (δ 3.0–4.0 ppm) [4].
  • 4-Chloroisoquinoline-1-carbonitrile (): Nitrile groups (C≡N) produce strong IR absorption at ~2200 cm⁻¹, distinct from ethers or alcohols [15].

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